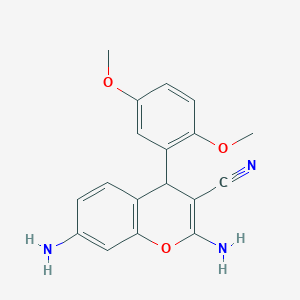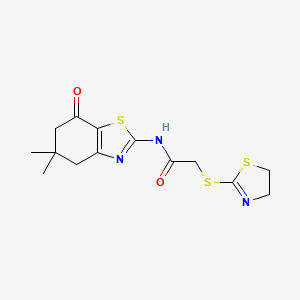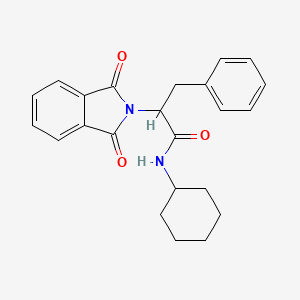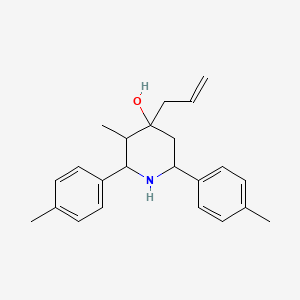
2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with amino and methoxy substituents, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and malononitrile.
Formation of Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base (e.g., piperidine) to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst (e.g., ammonium acetate) to form the chromene core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced chromene derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active chromenes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and pigments due to its chromene core.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diamino-4H-chromene-3-carbonitrile: Lacks the 2,5-dimethoxyphenyl group, which may affect its biological activity.
4-(2,5-Dimethoxyphenyl)-4H-chromene-3-carbonitrile: Lacks the amino groups, potentially altering its reactivity and applications.
2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both amino and methoxy groups in 2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile makes it unique, potentially enhancing its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-11-4-6-15(23-2)13(8-11)17-12-5-3-10(20)7-16(12)24-18(21)14(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOORDFCFRMVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-5-(2-methylsulfanylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5176681.png)
![1-(2-morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide](/img/structure/B5176682.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B5176697.png)
![N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide](/img/structure/B5176705.png)
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B5176706.png)
![(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B5176714.png)

![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![N-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5176737.png)

![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)

![N-(4-CHLOROPHENYL)-N'-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA](/img/structure/B5176765.png)
![4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one](/img/structure/B5176769.png)
